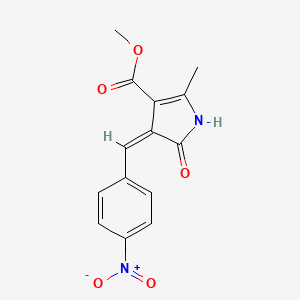![molecular formula C35H27N3O3 B4975828 N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B4975828.png)
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide is an organic compound with a complex structure that includes multiple aromatic rings and an imidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of phenoxyphenyl groups via nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole ring or the phenoxyphenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but includes a thiazole ring instead of an imidazole ring.
N-(4-(4-methoxyphenyl)acetamide): This compound has a simpler structure with a single aromatic ring and an acetamide group.
Uniqueness
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and an imidazole core
Propriétés
IUPAC Name |
N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O3/c1-24(39)36-28-18-12-27(13-19-28)35-37-33(25-14-20-31(21-15-25)40-29-8-4-2-5-9-29)34(38-35)26-16-22-32(23-17-26)41-30-10-6-3-7-11-30/h2-23H,1H3,(H,36,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMIJCEIICKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4975755.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4975776.png)
![methyl 1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4975781.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(3-bromophenyl)acrylonitrile](/img/structure/B4975788.png)
![2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid](/img/structure/B4975794.png)
![2,6-bis(4-mercaptophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4975800.png)
![pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4975808.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4975811.png)
![2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4975817.png)
![N-(tetrahydro-2-furanylmethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4975830.png)

![N,5-dimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4975838.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzenesulfonamide](/img/structure/B4975846.png)
